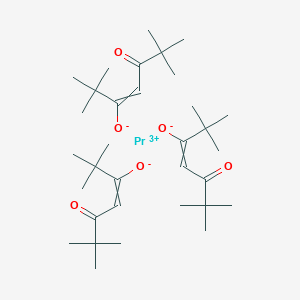
三羟基钇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Yttrium trihydroxide, with the chemical formula Y(OH)₃, is an inorganic compound that appears as a white solid. It is an alkali and is known for its reactivity with acids. Yttrium trihydroxide is a significant compound in various scientific and industrial applications due to its unique chemical properties and versatility.
科学研究应用
Yttrium trihydroxide has a wide range of applications in scientific research and industry:
作用机制
Target of Action
Yttrium trihydroxide, also known as Yttrium hydroxide, is an inorganic compound and an alkali with the chemical formula Y(OH)3 . It has been found to interact with biomolecules, particularly proteins and dna .
Mode of Action
Yttrium trihydroxide can interact with its targets through its Y3+ ions. These ions have a great affinity to many metal-sites of bio-macromolecules, and may thereby disturb the functions of metal-biomolecules complexes . For instance, Y3+ ions could interact preferably with solvent-exposed negatively charged side chains (Asp, Glu) on the protein surface, and thereby modulate the surface charge distribution .
Biochemical Pathways
It has been found that yttrium trihydroxide can affect calcium concentrations in liver, spleen, and lungs .
Pharmacokinetics
It has been found that most of the yttrium administered was distributed into liver, bone, and spleen . Yttrium disappeared from the blood within 1 day but was retained in the organs for a long time .
Result of Action
It has been found that yttrium trihydroxide can cause acute hepatic injury and transient increase of plasma calcium . It has also been found to affect the distribution of calcium in various organs .
生化分析
Cellular Effects
Yttrium compounds, including Yttrium Trihydroxide, have been shown to have effects on various types of cells. For instance, Yttrium compounds have been found to induce oxidative stress and cellular damage in peripheral blood . Additionally, Yttrium Oxide nanoparticles have shown cytotoxic effects against certain cancer cells
Molecular Mechanism
While it is known that Yttrium Trihydroxide can react with acids
Temporal Effects in Laboratory Settings
One study has shown that hydrogen does not redistribute significantly below temperatures of 800°C in yttrium hydride
Dosage Effects in Animal Models
Studies on other Yttrium compounds have shown that high doses can induce oxidative stress and cellular damage
Metabolic Pathways
While Yttrium is not an essential element for organisms and its bioavailability is very low
Subcellular Localization
One study has shown that colloidal yttrium-containing material was taken up by phagocytic cells in the liver and spleen
准备方法
Synthetic Routes and Reaction Conditions: Yttrium trihydroxide can be synthesized through the reaction of yttrium nitrate with sodium hydroxide in an aqueous solution. The reaction is as follows: [ \text{Y(NO}_3\text{)}_3 + 3 \text{NaOH} \rightarrow \text{Y(OH)}_3 \downarrow + 3 \text{NaNO}_3 ] This reaction yields yttrium trihydroxide as a white gelatinous precipitate, which can be dried to obtain a white powder .
Industrial Production Methods: In industrial settings, yttrium trihydroxide is often produced using similar precipitation methods. The process involves the controlled addition of sodium hydroxide to a solution of yttrium nitrate, followed by filtration, washing, and drying of the precipitate to obtain the final product.
化学反应分析
Types of Reactions: Yttrium trihydroxide undergoes several types of chemical reactions, including:
Reaction with Acids: As an alkali, yttrium trihydroxide reacts readily with acids to form yttrium salts and water. For example: [ \text{Y(OH)}_3 + 3 \text{HNO}_3 \rightarrow \text{Y(NO}_3\text{)}_3 + 3 \text{H}_2\text{O} ] [ 2 \text{Y(OH)}_3 + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Y}_2(\text{SO}_4)_3 + 6 \text{H}_2\text{O} ]
Decomposition: When heated, yttrium trihydroxide decomposes to form yttrium oxide and water: [ 2 \text{Y(OH)}_3 \rightarrow \text{Y}_2\text{O}_3 + 3 \text{H}_2\text{O} ]
Common Reagents and Conditions:
Acids: Nitric acid and sulfuric acid are commonly used to react with yttrium trihydroxide.
Heat: Decomposition requires heating the compound to high temperatures.
Major Products:
Yttrium Nitrate: Formed when reacting with nitric acid.
Yttrium Sulfate: Formed when reacting with sulfuric acid.
Yttrium Oxide: Formed upon decomposition by heating.
相似化合物的比较
Scandium(III) Hydroxide: Similar in chemical properties and reactivity, but scandium is less commonly used in industrial applications.
Lutetium(III) Hydroxide: Shares similar reactivity with acids and decomposition behavior, but lutetium is more expensive and less abundant.
Uniqueness of Yttrium Trihydroxide: Yttrium trihydroxide is unique due to its balance of availability, cost, and versatility in applications. It is more abundant and cost-effective compared to lutetium compounds and has broader industrial applications than scandium compounds .
属性
CAS 编号 |
16469-22-0 |
|---|---|
分子式 |
H6O3Y |
分子量 |
142.952 g/mol |
IUPAC 名称 |
yttrium;trihydrate |
InChI |
InChI=1S/3H2O.Y/h3*1H2; |
InChI 键 |
GFDKELMFCRQUSG-UHFFFAOYSA-N |
SMILES |
[OH-].[OH-].[OH-].[Y+3] |
规范 SMILES |
O.O.O.[Y] |
Key on ui other cas no. |
16469-22-0 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)



![5,5'-Dithiobis(benzo[b]thiophene)](/img/structure/B100217.png)
